![molecular formula C17H15ClFN3O3S2 B2429154 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole CAS No. 1171566-17-8](/img/structure/B2429154.png)
2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
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Description
2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H15ClFN3O3S2 and its molecular weight is 427.89. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity
1,3,4-Oxadiazole bearing compounds, including those similar to the specified compound, have been a focal point for researchers due to their varied biological activities. For example, certain derivatives have been synthesized and screened for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE) (Khalid et al., 2016).
Antibacterial Potential
Various acetamide derivatives of compounds with a 1,3,4-oxadiazole nucleus have been synthesized and evaluated for antibacterial properties. These compounds have shown moderate activity against both Gram-negative and Gram-positive bacterial strains (Iqbal et al., 2017). Another study focused on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which also demonstrated moderate to significant antibacterial activity (Khalid et al., 2016).
Anticancer Properties
Some piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been sequentially synthesized and evaluated as potential anticancer agents. Certain compounds within this group exhibited strong anticancer activity in vitro (Rehman et al., 2018).
Structural Analysis and Applications
There have been studies focusing on the crystal structure analysis of similar compounds, providing insight into their reactive sites for electrophilic and nucleophilic interactions, which is crucial for understanding their potential applications in various fields (Kumara et al., 2017).
Agricultural Applications
Research has also been conducted on sulfone derivatives containing 1,3,4-oxadiazole moieties for their antibacterial activities against agricultural pathogens, demonstrating their potential in plant protection (Shi et al., 2015).
properties
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3S2/c18-14-5-6-15(26-14)27(23,24)22-9-7-12(8-10-22)17-21-20-16(25-17)11-1-3-13(19)4-2-11/h1-6,12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLIENRZJFJYEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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